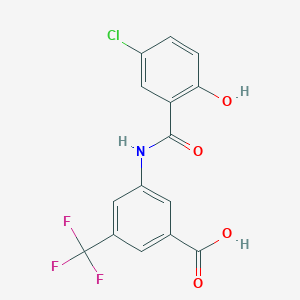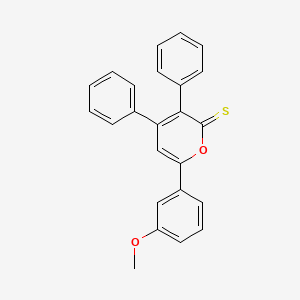
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring fused with a thione group, along with methoxy and phenyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyran ring structure . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include the preparation of intermediates, followed by cyclization and purification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
6-Paradol: Known for its neuroprotective and anti-inflammatory properties.
Curcumin: A well-studied compound with antioxidant and anti-inflammatory effects.
6-Shogaol: Exhibits anticancer properties and modulates various signaling pathways.
Uniqueness: 6-(3-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-thione stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications in multiple fields. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
CAS No. |
645401-24-7 |
|---|---|
Molecular Formula |
C24H18O2S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C24H18O2S/c1-25-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(24(27)26-22)18-11-6-3-7-12-18/h2-16H,1H3 |
InChI Key |
CKCWMSRQSBBYRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=S)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
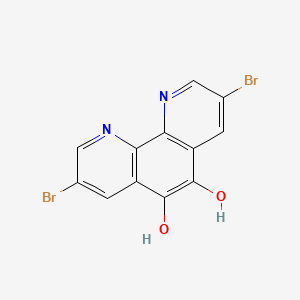
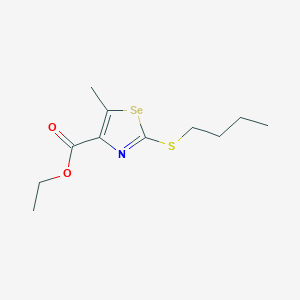
![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)

![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
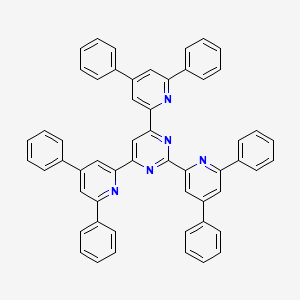
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)

